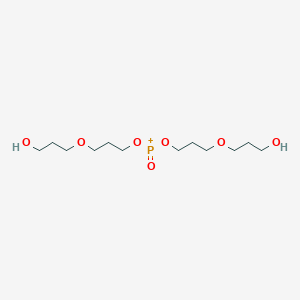
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and a phosphonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Oxidation Reactions: Introduction of oxo groups through controlled oxidation reactions.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Phosphonium Formation: Incorporation of the phosphonium center through reactions with phosphine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane involves its interaction with molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The phosphonium center may interact with cellular components, affecting signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid: Shares similar functional groups but differs in structure and applications.
4,8-Dihydroxy-17-methoxy-10-oxo-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-14-yl hydrogen sulfate: Another compound with multiple hydroxyl and oxo groups.
Uniqueness
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is unique due to its specific combination of functional groups and the presence of a phosphonium center, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40695-90-7 |
|---|---|
Molecular Formula |
C12H26O7P+ |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
bis[3-(3-hydroxypropoxy)propoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c13-5-1-7-16-9-3-11-18-20(15)19-12-4-10-17-8-2-6-14/h13-14H,1-12H2/q+1 |
InChI Key |
ZDKJFHUSYUPYHY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCCCO[P+](=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















